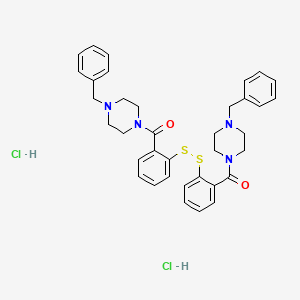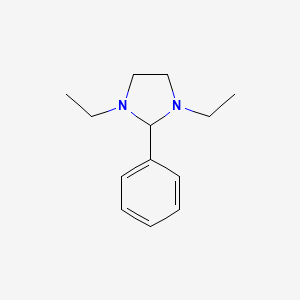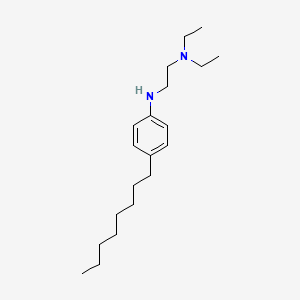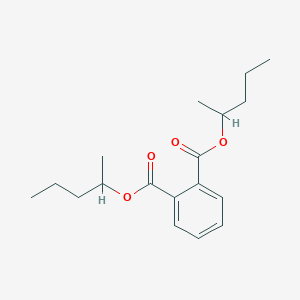![molecular formula C14H12N2O2 B14439789 methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate CAS No. 76084-21-4](/img/structure/B14439789.png)
methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyanomethyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate typically involves the reaction of an indole derivative with a suitable cyanomethylating agent. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction can be carried out under mild conditions using palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing cellular pathways. The cyanomethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl 3-(3-methylphenyl)prop-2-enoate: Another indole derivative with different substituents.
Uniqueness: Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate is unique due to the presence of the cyanomethyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
76084-21-4 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C14H12N2O2/c1-18-13(17)6-5-10-3-2-4-12-14(10)11(7-8-15)9-16-12/h2-6,9,16H,7H2,1H3 |
InChI Key |
FTPSXVJHTBEAQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C2C(=CC=C1)NC=C2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)









![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)

![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
